molecular formula C22H32FN3OS B605735 AZ66

AZ66

Cat. No. B605735
M. Wt: 405.58
InChI Key: AXVCFARJNXIHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ66 is a sigma receptor antagonist against methamphetamine-induced dopaminergic neurotoxicity and memory impairment.

Scientific Research Applications

Photocatalytic Surface Assessment

The azo dye, basic blue 66 (BB66), has been used in photocatalyst activity indicator ink (paii) for assessing the activity of low activity photocatalytic surfaces. This application is beneficial in evaluating commercial photocatalytic tiles and self-cleaning glass contaminated with silicone. BB66 paii responds faster than previously reported methods, demonstrating more than six times the speed in some cases (Mills, O’Rourke, & Wells, 2014).

Pharmacokinetics and Potential Therapeutic Applications

AZ66, known as 3-[4-(4-cyclohexylpiperazine-1-yl)pentyl]-6-fluorobenzo[d]thiazole-2(3H)-one, is being studied as a potential therapeutic agent against methamphetamine abuse. Research has focused on developing sensitive ultra-performance liquid chromatography/tandem mass spectrometry methods to study the pharmacokinetics of AZ66 in rats, highlighting its potential in therapeutic contexts (Jamalapuram et al., 2013).

Database Management Systems Studies

The Arizona Database Laboratory (AZDBLab) has been established to assist database researchers in conducting large-scale empirical studies across multiple DBMSes, which could include studies related to compounds like AZ66. This infrastructure enables extensive experimentations and analyses in the database field, potentially including those involving AZ66 (Suh, Snodgrass, & Zhang, 2014).

Evaluation Against Neurotoxicity and Memory Impairment

AZ66 has been evaluated for its protective effects against methamphetamine-induced dopaminergic neurotoxicity and memory impairment. This research underscores AZ66's selectivity for σ receptors and its potential in neuroprotection and cognitive function preservation (Seminerio et al., 2013).

Decolorization of Azo Dyes in Water Treatment

Studies on the decolorization of azo dyes, including Acid Red 66 (AR66), indicate AZ66's potential application in water treatment. Using the Fenton process, research has been conducted to optimize conditions for effective decolorization, highlighting AZ66’s relevance in environmental applications (Tunç, Gürkan, & Duman, 2012).

Synthesis of Azide-Labeled Proteins

AZ66 has been utilized in the total chemical synthesis of site-selective azide-labeled proteins, such as [I66A]HIV-1 protease. This application is significant for biochemical, biophysical, and medical studies, offering a new avenue for protein tool development (Qi et al., 2015).

Pharmacological Characterization for Methamphetamine Interaction

AZ66 has been characterized pharmacologically as a sigma receptor ligand with potential to counteract the effects of methamphetamine. Its high affinity for sigma-1 and sigma-2 receptors and improved metabolic stability make it a promising candidate for treating methamphetamine-related complications (Seminerio, 2012).

properties

Product Name

AZ66

Molecular Formula

C22H32FN3OS

Molecular Weight

405.58

IUPAC Name

3-(4-(4-cyclohexylpiperazin-1-yl)pentyl)-6-fluorobenzo[d]thiazol-2(3H)-one

InChI

InChI=1S/C22H32FN3OS/c1-17(24-12-14-25(15-13-24)19-7-3-2-4-8-19)6-5-11-26-20-10-9-18(23)16-21(20)28-22(26)27/h9-10,16-17,19H,2-8,11-15H2,1H3

InChI Key

AXVCFARJNXIHLD-UHFFFAOYSA-N

SMILES

O=C1SC2=CC(F)=CC=C2N1CCCC(N3CCN(C4CCCCC4)CC3)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ-66;  AZ 66;  AZ66

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ66
Reactant of Route 2
Reactant of Route 2
AZ66
Reactant of Route 3
Reactant of Route 3
AZ66
Reactant of Route 4
AZ66
Reactant of Route 5
AZ66
Reactant of Route 6
Reactant of Route 6
AZ66

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.